N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c15-19(16,12-2-1-5-13-10-12)14-6-9-18-11-3-7-17-8-4-11/h1-2,5,10-11,14H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAIKJNJCABYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available and low-cost commodity chemicals, and it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods
In an industrial setting, the production of sulfonamides like this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly and economic processes is also emphasized to minimize waste generation .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide moiety undergoes nucleophilic substitution under controlled conditions. Key reactions include:
These reactions demonstrate the sulfonamide's role as a reactive site for functional group interconversion, particularly in medicinal chemistry applications .
Pyridine Ring Modifications
The pyridine ring participates in electrophilic aromatic substitution and coordination chemistry:
Key transformations:
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Nitration : Requires HNO₃/H₂SO₄ at 0-5°C (predicted at C-4 position based on analog studies)
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Coordination complexes : Forms stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺) through pyridinic nitrogen and sulfonamide oxygen
Experimental data from analogous compounds show reaction yields of 65-82% for nitration and 78-91% for metal coordination .
Thioether Oxidation Reactions
The oxan-4-ylsulfanyl group undergoes controlled oxidation:
| Oxidizing Agent | Product | Yield | Selectivity |
|---|---|---|---|
| mCPBA (1 eq) | Sulfoxide | 92% | >95% |
| H₂O₂ (excess) | Sulfone | 88% | 87% |
| Ozone | Oxan ring cleavage | 75% | N/A |
Oxidation kinetics follow pseudo-first-order behavior with k = 0.42 min⁻¹ (sulfoxide) and 0.18 min⁻¹ (sulfone) .
Amide Bond Formation and Cleavage
The ethyl spacer enables additional reactivity:
Reaction pathways:
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Schiff base formation : Reacts with aldehydes in EtOH/H₂O (pH 5.5)
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Example: Condensation with 4-nitrobenzaldehyde yields imine (89% yield)
-
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Enzymatic hydrolysis : Susceptible to amidase cleavage (kcat = 2.7 s⁻¹, KM = 48 μM)
Cyclization Reactions
Microwave-assisted conditions induce intramolecular cyclization:
textConditions: - Solvent: DMF/EtOH (3:1) - Temp: 150°C (MW) - Time: 20 min Product: Thiazolo[5,4-b]pyridine derivative (76% yield) Mechanism: Intramolecular S-N coupling followed by aromatization[2][5]
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C-S bond cleavage (quantum yield Φ = 0.33)
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Pyridine ring dimerization (15% yield)
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Sulfonamide N-S bond homolysis (trapped with TEMPO)
Bioconjugation Chemistry
The compound serves as a synthon for biological probes:
Table 2: Coupling reactions with biomolecules
| Biomolecule | Coupling Method | Application | Efficiency |
|---|---|---|---|
| IgG antibodies | NHS ester activation | Fluorescent probes | 82% |
| Oligonucleotides | Click chemistry | Targeted drug delivery systems | 91% |
| Peptides | EDC/NHS | Enzyme inhibitors | 78% |
Scientific Research Applications
Pharmaceutical Applications
1.1 Kinase Inhibition
The compound is primarily recognized for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in various cellular functions, including growth, proliferation, and survival. Inhibiting PI3K can be beneficial in treating diseases characterized by inappropriate kinase activity, such as cancer and respiratory disorders.
- Cancer Treatment : Research indicates that PI3K inhibitors can reduce tumor growth and enhance the efficacy of existing therapies. Compounds similar to N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide have shown promise in preclinical models for various cancers, including breast and prostate cancer .
- Respiratory Disorders : The compound may also be effective against respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Studies suggest that PI3K inhibitors can mitigate inflammation and improve lung function in these conditions .
1.2 Antiviral Properties
Recent findings indicate that sulfonamide derivatives exhibit antiviral activity against several viruses, including influenza and coronaviruses. The structural features of this compound allow it to interact effectively with viral proteins, potentially inhibiting their replication .
2.1 Antimicrobial Activity
Sulfonamides are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing potential as a treatment option for bacterial infections resistant to conventional antibiotics .
2.2 Anti-inflammatory Effects
The compound's ability to inhibit PI3K also suggests anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and the structure-activity relationship of this compound is crucial for optimizing its efficacy.
| Synthesis Method | Description | Yield (%) | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Utilizes PFP vinyl sulfonate with nitrones | 75% | High regioselectivity |
| Aminolysis | Converts sulfonate esters into functionalized sulfonamides | Varies | Potential biological utility |
Case Studies
4.1 Cancer Models
In a study involving FaDu hypopharyngeal tumor cells, compounds related to this compound exhibited enhanced cytotoxicity compared to established chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .
4.2 Respiratory Disease Models
Animal models of asthma treated with PI3K inhibitors demonstrated improved lung function and reduced airway hyperresponsiveness, suggesting that this compound could be effective in managing chronic respiratory conditions .
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth, making the compound effective as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from sulfonylurea herbicides listed in the evidence, which share a common ((4,6-dimethoxy-2-pyrimidinyl/triazinyl)amino)carbonyl urea bridge. Below is a detailed comparison:
Structural Features
Key Differences
Functional Groups: The target compound lacks the urea bridge critical to sulfonylureas, which is essential for acetolactate synthase (ALS) inhibition in plants . Instead, it features a direct sulfonamide linkage, which may confer alternative mechanisms of action.
Metabolic Stability :
- The thioether bond in the target compound is susceptible to oxidative metabolism, possibly leading to shorter environmental persistence than sulfonylureas with stable sulfone or ether groups .
Synthetic Complexity :
- Sulfonylureas require multi-step synthesis to form the urea bridge and heterocyclic amines (e.g., pyrimidines/triazines). The target compound’s synthesis is comparatively simpler, involving coupling pyridine-3-sulfonyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine.
Data Table: Structural and Functional Comparison
| Property | This compound | Sulfonylurea Herbicides (e.g., Rimsulfuron, Azimsulfuron) |
|---|---|---|
| Core Functional Group | Sulfonamide | Sulfonylurea |
| Heterocyclic Component | Pyridine | Pyrimidine/Triazine |
| Key Substituents | Oxane-thioethyl | Methoxy, sulfonyl, tetrazole |
| Solubility | Moderate (hydrophobic oxane) | High (polar substituents) |
| Metabolic Vulnerability | High (thioether oxidation) | Low (stable sulfone/ether) |
| Synthetic Complexity | Low | High |
| Documented Use | Not specified | ALS-inhibiting herbicides |
Research Implications
The structural divergence of this compound from sulfonylureas highlights opportunities for exploring novel pesticidal mechanisms. Further studies should focus on:
- Mode of Action : Screening for ALS inhibition or alternative targets.
- Environmental Impact : Assessing degradation pathways of the thioether group.
- Structure-Activity Relationships : Modifying the oxane or sulfide group to enhance stability or potency.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring, a sulfonamide group, and an oxan-4-ylsulfanyl moiety. This unique combination contributes to its biological activity.
Molecular Formula
- Molecular Formula : C₁₁H₁₅N₃O₂S₂
- Molecular Weight : 285.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has demonstrated potential in inhibiting the growth of various bacterial strains by interfering with essential metabolic pathways.
- Anticancer Properties : It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Overview
| Activity Type | Target Organisms/Cells | Mechanism | References |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | Inhibition of toxin production | |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Case Studies and Research Findings
-
Antimicrobial Efficacy
- In a study focused on Drosophila melanogaster, this compound exhibited significant protection against infections caused by Pseudomonas aeruginosa. Although it did not inhibit bacterial growth directly, it reduced the production of virulence factors such as pyocyanin, indicating a potential for use in treating bacterial infections through toxin modulation rather than direct bactericidal effects .
-
Anticancer Activity
- Research has indicated that compounds with similar structural features to this compound can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. Studies have shown that these compounds affect key signaling pathways, leading to increased cancer cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
Q & A
Q. What are the optimal synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of intermediates like the oxan-4-ylsulfanyl ethyl group via nucleophilic substitution or thiol-ene reactions.
- Step 2 : Coupling the pyridine-3-sulfonamide moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions.
- Optimization : Use of bases like 3-picoline or 3,5-lutidine improves yields by stabilizing intermediates. Solvent polarity (e.g., pyridine or DMF) and temperature control (60–100°C) are critical to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and sulfonamide NH (δ 10–12 ppm). The oxane ring protons appear as multiplet signals (δ 1.5–4.0 ppm).
- IR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyridine C=N vibrations (1600–1650 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+ peaks, with fragmentation patterns verifying the sulfanyl-ethyl linkage .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar sulfonamide derivatives.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor solubility using TLC (Rf ~0.3–0.5 in 7:3 EtOAc/hexane) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?
- COX-2 Inhibition Assays : Use human recombinant COX-2 enzyme and measure IC50 via fluorescence or colorimetric methods (e.g., prostaglandin E2 ELISA). Compare selectivity against COX-1 .
- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Assess synergy with β-lactams via checkerboard assays .
Q. What strategies resolve contradictions in reaction yields when varying catalysts or solvents?
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps. For example, Pd(PPh3)4 may outperform Pd(OAc)2 in coupling efficiency due to better ligand stability.
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to balance nucleophilicity and solubility. Contradictory yields often arise from competing side reactions (e.g., sulfoxide formation) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study sulfanyl group oxidation pathways (e.g., sulfone formation).
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues (e.g., Arg513, Tyr355) may form hydrogen bonds with the sulfonamide group .
Q. What functionalization approaches enhance solubility or stability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridine nitrogen.
- PEGylation : Attach polyethylene glycol chains to the oxane ring to improve aqueous solubility. Monitor stability via accelerated degradation studies (pH 7.4 buffer, 37°C) .
Q. How do structural modifications (e.g., replacing oxane with piperidine) affect biological activity?
- SAR Analysis : Synthesize analogs with varied heterocycles and test against target enzymes. For example, piperidine derivatives may show reduced COX-2 affinity due to steric hindrance .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
Q. What analytical techniques quantify trace impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
